7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)9-6-2-3-8-10(5)6/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZVVWRUDMBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=NN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-60-1 | |
| Record name | 7-methylpyrazolo[1,5-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one identifies the most logical bond cleavages within the pyrimidine (B1678525) ring, which is fused to the pyrazole (B372694) core. The primary disconnection strategy involves breaking the N1-C7a and N4-C5 bonds. This approach is based on the most common and efficient method for constructing this fused heterocyclic system: the cyclocondensation reaction between a 1,3-binucleophile and a 1,3-bielectrophile.
In this context, the this compound molecule can be disconnected into two key synthons:
A 5-aminopyrazole (the 1,3-binucleophile), which provides the pyrazole backbone and the N1 and exocyclic amino group necessary for forming the second ring.
An acetoacetic ester derivative , such as ethyl acetoacetate (the 1,3-bielectrophile). This component provides the three-carbon chain required to form the pyrimidinone ring, including the carbonyl group at C5 and the methyl group at C7.
This retrosynthetic pathway is highly practical as it leads to readily available and simple starting materials. The forward reaction, a condensation, is a robust and widely utilized method for creating the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.
Classical Synthetic Routes to Pyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffolds
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, with several classical routes developed to afford a variety of derivatives. These methods primarily rely on building the pyrimidine portion onto a pre-existing pyrazole ring.
Condensation Reactions with Pyrazoles
A frequently employed and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the fused pyrimidine ring. nih.gov
The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the N1 ring nitrogen attacks the second carbonyl group, ultimately leading to the fused bicyclic system after dehydration. The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. nih.gov For instance, the general synthesis of related pyrazolo[1,5-a]pyrimidin-7(4H)-ones relies on a one-step cyclocondensation of β-ketoesters with aminopyrazoles. acs.orgnih.gov
Annulation Strategies Involving Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent another efficient strategy for constructing pyrazolo[1,5-a]pyrimidine scaffolds. nih.govrsc.orgnih.gov These one-pot reactions offer advantages in terms of operational simplicity, reduced waste, and the ability to generate complex and highly substituted derivatives from simple precursors. nih.govresearchgate.net
A common MCR approach involves the reaction of a 3-aminopyrazole (B16455), an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an intermediate, followed by nucleophilic attack and subsequent cyclization to yield the final pyrazolo[1,5-a]pyrimidine core. nih.gov These methods are highly significant for the development of diverse pyrazolo[1,5-a]pyrimidine-based compounds. nih.gov
Specific Synthetic Pathways for this compound
The most direct and specific pathway for the synthesis of this compound is a direct application of the classical condensation reaction. This involves the cyclocondensation of a 5-aminopyrazole with ethyl acetoacetate or a similar β-ketoester.
The reaction proceeds by refluxing the 5-aminopyrazole and ethyl acetoacetate in a suitable solvent, often with an acid or base catalyst to facilitate the reaction. The regioselectivity of the cyclization is key; the exocyclic amino group of the pyrazole attacks the ketone carbonyl of the ethyl acetoacetate, while the endocyclic pyrazole nitrogen (N1) attacks the ester carbonyl, leading to the desired 5(4H)-one isomer with a methyl group at the 7-position. A similar synthesis of the parent 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is achieved by heating 3-aminopyrazole with ethyl 3-ethoxyacrylate in DMF. biorxiv.org
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and the nature of the catalyst.
| Parameter | Condition | Purpose/Observation |
| Solvent | Ethanol (B145695), Acetic Acid, DMF | Acetic acid can act as both a solvent and an acid catalyst. DMF is used for higher reaction temperatures. |
| Temperature | Reflux (typically 80-120°C) | Higher temperatures are generally required to drive the condensation and dehydration steps to completion. |
| Catalyst | Acetic Acid, H₂SO₄, Cs₂CO₃ | Acidic or basic conditions can catalyze the reaction. Cesium carbonate has been used as an effective base in related syntheses. biorxiv.org |
| Stoichiometry | Slight excess of β-ketoester | Using a slight excess (e.g., 1.1-1.5 equivalents) of the β-ketoester can help drive the reaction to completion. |
| Method | Conventional Heating vs. Microwave | Microwave irradiation can significantly reduce reaction times and improve yields. nih.gov |
The careful tuning of these conditions is crucial for maximizing the yield and purity of the final product while minimizing the formation of side products.
Catalyst Selection and Reaction Efficiency
The choice of catalyst plays a significant role in the synthesis of pyrazolo[1,5-a]pyrimidines. The condensation reaction can be performed without a catalyst, but efficiency is often improved with the addition of either an acid or a base. nih.gov
Acid Catalysis : Protic acids like acetic acid or a catalytic amount of a stronger acid like sulfuric acid can be used. The acid protonates the carbonyl oxygen of the β-ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.
Base Catalysis : Bases, such as sodium ethoxide or cesium carbonate, can also promote the reaction. biorxiv.org The base can deprotonate the aminopyrazole, increasing its nucleophilicity.
Alternative and Novel Synthetic Approaches
Traditional synthetic methods for pyrazolo[1,5-a]pyrimidines often involve multi-step procedures with harsh reaction conditions. In recent years, significant efforts have been directed towards the development of more efficient and environmentally benign synthetic strategies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been shown to be highly effective. rsc.org This technique promotes efficient heat transfer directly to the reacting molecules, leading to a rapid increase in temperature and subsequent acceleration of the reaction rate.
A generalized representation of a microwave-assisted synthesis for a related pyrazolone derivative involves the solvent-free reaction of a β-ketoester, a hydrazine, and an aldehyde in a domestic microwave oven at a power of 420 W for 10 minutes. mdpi.com This approach highlights the potential for rapid and efficient synthesis under solvent-free conditions, a key principle of green chemistry.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours to Days |
| Energy Consumption | Lower | Higher |
| Yield | Often Higher | Variable |
| Solvent Usage | Can be solvent-free | Often requires solvents |
| By-product Formation | Potentially reduced | Can be significant |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic methodologies is of paramount importance for sustainable chemical production. This involves the use of environmentally benign solvents, minimizing waste, and maximizing atom economy.
One notable green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in an aqueous ethanol medium. bme.hu This method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of KHSO4. bme.hu The use of ultrasound provides an alternative energy source that can promote reactions, while the aqueous ethanol solvent system is significantly more environmentally friendly than many traditional organic solvents. Although this specific example focuses on the 7-oxo isomer, the underlying principles of using greener solvents and alternative energy sources are directly applicable to the synthesis of this compound.
Solvent-Free Reactions: The possibility of conducting reactions without a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste and toxicity. Microwave-assisted synthesis, as mentioned earlier, often allows for solvent-free conditions, which would be a highly desirable approach for the synthesis of this compound. mdpi.com
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, where all the atoms of the reactants are incorporated into the final product. Cyclocondensation reactions, which are commonly used to synthesize the pyrazolo[1,5-a]pyrimidine core, are generally designed to have good atom economy, as they involve the formation of a cyclic structure with the elimination of a small molecule, such as water or an alcohol.
Purity Assessment and Isolation Techniques Post-Synthesis
Following the synthesis of this compound, regardless of the method employed, the crude product must be isolated and purified to remove any unreacted starting materials, reagents, and by-products. The purity of the final compound is then rigorously assessed to ensure it meets the required standards for subsequent applications.
Isolation Techniques:
Filtration: If the product precipitates out of the reaction mixture as a solid, it can be isolated by simple filtration. The solid is then typically washed with a suitable solvent to remove soluble impurities.
Extraction: If the product is soluble in the reaction medium, it is often isolated by liquid-liquid extraction. This involves partitioning the product between two immiscible solvents, allowing for the separation from impurities that have different solubilities.
Purification Techniques:
Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution.
Column Chromatography: For more challenging purifications, or for the separation of closely related compounds, column chromatography is employed. acs.org The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is used to elute the components at different rates based on their affinity for the stationary phase. biorxiv.org For pyrazolo[1,5-a]pyrimidine derivatives, flash column chromatography using a mobile phase of n-hexane and ethyl acetate has been reported. biorxiv.org
Purity Assessment:
The purity of the isolated this compound is determined using various analytical techniques:
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a reaction.
Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and for detecting the presence of impurities. acs.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which helps to confirm its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a sample by separating its components. The purity is typically reported as a percentage based on the area of the peak corresponding to the desired compound relative to the total area of all peaks. mdpi.com
| Technique | Purpose | Information Obtained |
| Recrystallization | Purification of Solids | Removal of impurities based on solubility differences. |
| Column Chromatography | Purification and Separation | Separation of compounds based on differential adsorption. acs.orgbiorxiv.org |
| Thin-Layer Chromatography | Qualitative Purity Check | Assessment of the number of components in a mixture. |
| Melting Point | Purity Indication | A sharp melting point range indicates high purity. |
| NMR Spectroscopy | Structural Elucidation & Purity | Confirms the chemical structure and detects impurities. acs.org |
| Mass Spectrometry | Molecular Weight Determination | Confirms the identity of the compound. |
| HPLC | Quantitative Purity Analysis | Provides a precise measure of the compound's purity. mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, with a molecular formula of C₇H₇N₃O, HRMS provides an experimental mass measurement that can be compared to the theoretical exact mass.
The technique, typically using Electrospray Ionization (ESI) or a similar soft ionization method, measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula.
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|---|
| C₇H₇N₃O | [M+H]⁺ | 150.0662 | ~150.0662 ± 0.0005 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments. The spectrum for this compound is expected to show distinct signals for the methyl group, the N-H proton, and the three aromatic/vinylic protons on the heterocyclic core.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct carbon signals are anticipated. A key diagnostic feature in distinguishing between 5-methyl and 7-methyl isomers is the chemical shift of the methyl group's carbon, which is a reliable method for regiochemical assignment in pyrazolo[1,5-a]pyrimidine (B1248293) systems researchgate.net.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic structure of nitrogen-containing heterocycles. The spectrum would show three distinct signals corresponding to the three nitrogen atoms in the pyrazolopyrimidine core, helping to probe tautomeric equilibria and protonation sites researchgate.net. Specific experimental data for this compound is not widely available, but the technique remains a potent tool for structural analysis.
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| NH (H4) | ~11.5-12.0 | br s | C5 (C=O) | ~158 |
| H2 | ~7.9 | d | C7 | ~155 |
| H3 | ~6.2 | d | C3a | ~148 |
| H6 | ~5.6 | s | C2 | ~135 |
| CH₃ | ~2.3 | s | C3 | ~98 |
| C6 | ~90 | |||
| CH₃ | ~15 |
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. A key expected correlation would be between the H2 and H3 protons of the pyrazole (B372694) ring researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons (C2, C3, C6, and the methyl group).
The methyl protons (7-CH₃) to carbons C7 and C6.
The H6 proton to carbons C5, C7, and C3a.
The H2 proton to C3 and C3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It can be used to confirm stereochemistry and study conformations mdpi.com. For this molecule, a NOESY experiment could show spatial proximity between the 7-CH₃ protons and the H6 proton.
Solid-State NMR (ssNMR) is used to analyze samples in their solid form, providing information that is inaccessible from solution-state NMR. For a compound like this compound, which can exist in different tautomeric forms, ssNMR is particularly useful for studying the specific form present in the crystalline state acs.org. It can also be used to characterize different polymorphic forms or to analyze amorphous material, which may have different physical properties than their crystalline counterparts.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Fingerprint Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H group, the amide carbonyl (C=O) group, aromatic and aliphatic C-H bonds, and the C=C/C=N bonds of the heterocyclic rings. The position of the carbonyl stretch is particularly informative about the electronic environment and hydrogen bonding within the structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the pyrazolopyrimidine ring system are expected to give strong signals in the Raman spectrum, providing a characteristic fingerprint for the molecule scialert.netscialert.net.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H | Stretching | 3200 - 3100 | Medium / Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium / Strong |
| C-H (Methyl) | Stretching | 2980 - 2870 | Medium / Medium |
| C=O (Amide) | Stretching | 1680 - 1650 | Strong / Medium |
| C=N / C=C | Ring Stretching | 1620 - 1450 | Strong / Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The pyrazolo[1,5-a]pyrimidine core constitutes the primary chromophore responsible for the observed absorption bands.
The absorption spectra of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituents on the fused ring system researchgate.net. The spectrum is expected to be characterized by intense absorption bands in the UV region, corresponding to π → π* transitions within the conjugated heterocyclic system. A weaker, longer-wavelength absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed mdpi.com. The position and intensity of these bands are influenced by the solvent polarity.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. While the broader class of pyrazolo[1,5-a]pyrimidines has been the subject of crystallographic studies, information detailing the single-crystal or powder diffraction analysis of this particular isomer is not publicly available.
Research on related isomers, such as the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, has utilized X-ray crystallography to confirm tautomeric forms and explore structure-activity relationships. nih.govacs.org For instance, single-crystal X-ray diffraction has been instrumental in unambiguously determining the solid-state structure of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, confirming the dominant tautomer. acs.org Such analyses provide precise measurements of bond lengths and angles, which are crucial for understanding the electronic distribution and stability of the molecule.
Determination of Absolute Configuration (if applicable to chiral derivatives)
There is no information available in the reviewed literature regarding the synthesis or crystallographic analysis of chiral derivatives of this compound. Therefore, the determination of absolute configuration via techniques such as anomalous dispersion is not applicable based on current knowledge.
Analysis of Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, studies on other pyrazolo[1,5-a]pyrimidine derivatives have revealed common interaction motifs. These include intermolecular forces such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net For example, in the crystal structure of some derivatives, intermolecular N⋯Cl and π–π interactions between the pyrazole rings have been observed. researchgate.net It is plausible that this compound would exhibit similar interactions, likely involving the pyrimidinone oxygen and the pyrazole nitrogen atoms in hydrogen bonding networks.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if synthesized)
As no chiral derivatives of this compound have been reported in the scientific literature, there is no available data from chiroptical spectroscopy techniques such as Circular Dichroism (CD). CD spectroscopy is a powerful tool for studying chiral molecules, but its application is contingent on the existence of enantiomerically enriched or resolved compounds.
Theoretical and Computational Studies of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn govern its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. For 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G**, are used to perform geometry optimization. nih.govnih.gov This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state structure.
The optimization process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can confirm the planarity of the fused ring system and the preferred orientation of the methyl group. The total energy calculated for the optimized structure is a critical piece of data, serving as a benchmark for the molecule's thermodynamic stability. Theoretical studies on related pyrazoline and pyrimidine (B1678525) structures have demonstrated that geometries predicted by DFT methods are in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole (B372694) ring and the nitrogen atoms, while the LUMO would likely be centered on the electron-deficient pyrimidinone ring, particularly the carbonyl group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for similar heterocyclic compounds calculated via DFT.
| Parameter | Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.58 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.75 |
| Energy Gap (ΔE) | 4.83 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. MEP maps use a color scale to indicate different potential values: regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are typically colored red or yellow, while regions of positive potential (electron-poor), susceptible to nucleophilic attack, are colored blue. researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom at position 5, indicating its strong nucleophilic character and its role as a primary site for hydrogen bond acceptance. Negative potential would also be observed near the nitrogen atoms of the fused ring system. uni-muenchen.de Conversely, the most positive potential (blue) would likely be found around the hydrogen atom of the N-H group and the hydrogens of the methyl group, highlighting them as potential sites for nucleophilic interaction or hydrogen bond donation. researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net The calculations can identify the primary electronic transitions, such as n → π* and π → π*, and predict the maximum absorption wavelength (λmax), providing insight into the molecule's chromophoric system. Studies on related pyrazolo[1,5-a]pyrimidines have used TD-DFT to understand their photophysical properties. researchgate.net
IR Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which improves the agreement with experimental data. nih.govnih.gov A key predicted frequency would be the C=O stretching vibration of the pyrimidinone ring.
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes. Experimental verification is required.
| Spectroscopic Property | Predicted Value | Assignment/Transition |
|---|---|---|
| ¹³C NMR Chemical Shift | ~160 ppm | C=O (Carbonyl Carbon) |
| ¹H NMR Chemical Shift | ~2.4 ppm | -CH₃ (Methyl Protons) |
| IR Frequency (Scaled) | ~1685 cm⁻¹ | C=O Stretch |
| UV-Vis λmax | ~320 nm | π → π* |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is used to explore the conformational landscape of this compound, its flexibility, and its interactions with the surrounding environment, such as a solvent. scispace.com
An MD simulation in a solvent like water would reveal how water molecules arrange themselves around the solute. It would highlight the formation and dynamics of hydrogen bonds, particularly between water and the carbonyl oxygen and nitrogen atoms of the pyrazolopyrimidine core. Such simulations are crucial for understanding the molecule's solubility and how its conformation might change in a biological medium. While the fused ring system is rigid, the simulation can provide information on the rotational freedom of the methyl group and the vibrational motions of the entire structure.
In Silico Screening and Molecular Docking Studies with Hypothetical Biological Targets
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including roles as kinase inhibitors and antitubercular agents. nih.govnih.gov In silico screening and molecular docking are computational techniques used to predict whether a molecule could bind to a specific biological target, typically a protein or enzyme.
Molecular docking involves placing the 3D structure of the ligand (this compound) into the active site of a target protein. An algorithm then samples different orientations and conformations of the ligand, and a scoring function estimates the binding affinity. This process can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.eg
Given the activities of related compounds, hypothetical biological targets for docking studies could include cyclin-dependent kinases (CDKs) like CDK2, which are important in cancer, or enzymes involved in microbial pathogenesis. ekb.egnih.gov Docking results can guide the rational design of more potent and selective derivatives. For example, a docking study might show that the carbonyl oxygen and the N-H group form crucial hydrogen bonds with amino acid residues in the active site, while the methyl group fits into a hydrophobic pocket.
Table 3: Hypothetical Molecular Docking Results with a Protein Kinase (e.g., CDK2) This table presents a hypothetical summary of a docking study to illustrate potential findings.
| Parameter | Result/Observation |
|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol |
| Key Hydrogen Bonds | Carbonyl oxygen (C5=O) with backbone NH of Leucine; Pyrazole N-H with side chain of Glutamic Acid. |
| Hydrophobic Interactions | Methyl group (C7-CH₃) with Valine and Alanine residues in a hydrophobic pocket. |
| Predicted Binding Mode | The planar pyrazolopyrimidine core mimics the adenine region of ATP, occupying the hinge region of the kinase. |
Identification of Potential Binding Sites and Interaction Modes
No information is available in the reviewed literature regarding the identification of potential binding sites or specific interaction modes for this compound with any biological target. Computational studies, such as molecular docking and molecular dynamics simulations, which are typically used to predict and analyze these interactions, have not been reported for this compound.
Scoring and Ranking of Ligand-Receptor Complexes
There are no published studies that report on the scoring and ranking of ligand-receptor complexes involving this compound. The application of scoring functions to evaluate the binding affinity of this compound to any protein or enzyme target has not been documented.
Reaction Mechanism Elucidation via Computational Transition State Search for Synthetic Pathways
A search for computational studies on the synthetic pathways of this compound did not yield any results. There is no available research that employs computational transition state searches to elucidate the reaction mechanism for its synthesis. While synthetic methods for the broader class of pyrazolo[1,5-a]pyrimidines are known, specific computational analyses of the reaction energetics and transition states for the formation of this particular isomer have not been reported.
Biological Activity and Mechanistic Investigations of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One Focus on in Vitro and in Vivo Animal Model Studies, Excluding Human Clinical Trials, Dosage, and Safety Profiles
Target Identification and Engagement Studies
Investigations into the mechanism of action for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives primarily focus on their interaction with specific biological macromolecules. The primary mode of action identified for this scaffold is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often disrupted in diseases like cancer. nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged scaffold" for the development of kinase inhibitors. scispace.com Derivatives have been shown to act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of downstream substrates. nih.gov This inhibition can halt oncogenic signaling that drives tumor growth. nih.gov
Extensive research has identified numerous kinases that are potently inhibited by various pyrazolo[1,5-a]pyrimidine analogues. These targets include enzymes critical for cell cycle progression, survival, and signaling, such as:
Pim-1 and Flt-3 Kinases: Certain 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine compounds exhibit nanomolar inhibitory activity against Pim-1 kinase and also strongly inhibit Flt-3 kinase. nih.gov
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been optimized to produce highly potent and selective inhibitors of CK2, a serine/threonine protein kinase implicated in cancer cell survival. rsc.orgscispace.com
Tropomyosin Receptor Kinases (Trks): The scaffold is a prominent framework for Trk inhibitors, which are crucial for treating certain solid tumors. mdpi.comnih.gov Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus. nih.gov
Other Cancer-Related Kinases: The scaffold has been explored for the inhibition of a wide array of other kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), and Cyclin-Dependent Kinases (CDK1, CDK2). nih.govrsc.org
c-Src Kinase: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent inhibitors of the c-Src kinase. researchgate.net
The table below summarizes the enzymatic inhibitory activity of various compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.
| Scaffold/Compound | Target Enzyme | Inhibitory Activity (IC50/Kd) | Reference |
|---|---|---|---|
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM | nih.gov |
| Macrocyclic pyrazolo[1,5-a]pyrimidine (CK156) | DRAK1 | Kd = 21 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pim-1 | Nanomolar activity | nih.gov |
| Optimized pyrazolo[1,5-a]pyrimidine (IC20) | CK2 | Kd = 12 nM | scispace.com |
While the pyrazolo[1,5-a]pyrimidine scaffold is extensively studied as an enzyme inhibitor, there is limited published research focusing on its direct binding to and modulation of G-protein coupled receptors or nuclear receptors. The primary therapeutic targeting strategy for this class of compounds remains focused on kinase inhibition.
Specific studies aimed at identifying pyrazolo[1,5-a]pyrimidines as primary modulators of ion channels are not prevalent in the literature. However, assessments of ion channel activity, particularly against the hERG (human Ether-à-go-go-Related Gene) potassium channel, are often conducted as part of the safety profiling for kinase inhibitors to rule out potential cardiotoxicity. For instance, a series of Pim-1 inhibitors based on this scaffold did not show significant hERG inhibition at a concentration of 30 μM. nih.gov Similarly, research on c-Src kinase inhibitors involved structural modifications to overcome blockade of the delayed cardiac rectifier K+ (IKr) channel, which is encoded by hERG. researchgate.net These studies focus on avoiding ion channel interaction rather than targeted modulation.
Cell-Based Assays for Phenotypic Screening and Pathway Modulation
Cell-based assays are critical for confirming that the enzymatic activity observed in biochemical assays translates into a desired biological effect within a cellular context. These assays help to understand the compound's ability to engage its target in living cells and modulate signaling pathways.
Currently, there is a lack of specific data in the public domain detailing the use of reporter gene assays to investigate the pathway modulation of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one or its close analogues.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant effects on cell proliferation and survival in various cancer cell lines. nih.gov These cellular effects are often linked to the inhibition of specific kinases that regulate these processes.
Pathway Modulation and Apoptosis: The cellular potency of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors has been evaluated by measuring their effect on the phosphorylation of the BAD (BCL-2 antagonist of cell death) protein, a known substrate of Pim-1. nih.gov Inhibition of BAD phosphorylation at serine 112 demonstrates potent target engagement within the cell and provides a mechanistic link to the regulation of apoptosis. nih.gov
Cell Proliferation and Survival: The anti-proliferative effects of this scaffold have been confirmed using clonogenic cell survival assays, which measure the ability of a single cell to grow into a colony. nih.gov A potent Pim-1 inhibitor from this class was shown to inhibit 2D cell colony formation, confirming its cytostatic or cytotoxic effects were mediated through its intended target. nih.gov In another study, a DRAK1 inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold was shown to inhibit the growth of glioma cells in both 2D and 3D cultures, although significant effects were only seen at micromolar concentrations. nih.gov These types of cell proliferation studies frequently employ colorimetric methods like the MTS assay, which measures the number of viable cells. promega.compromega.co.uk
The table below presents findings from key cell-based assays for compounds containing the pyrazolo[1,5-a]pyrimidine scaffold.
| Scaffold/Compound | Assay Type | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors | BAD Phosphorylation Assay | - | 68–77% inhibition of BAD phosphorylation at 1 μM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Pim-1 inhibitor (11b) | Clonogenic Cell Survival | - | Potent inhibition of 2D cell colony formation | nih.gov |
| Pyrazolo[1,5-a]pyrimidine DRAK1 inhibitor (CK156) | Cell Growth Assay | Glioma cells (2D & 3D cultures) | Inhibition of cell growth at low micromolar concentrations | nih.gov |
No Publicly Available Research Found for this compound to Fulfill Article Request
A thorough and systematic search of publicly available scientific literature and research databases has revealed a significant lack of specific data for the chemical compound This compound . Consequently, it is not possible to generate the requested detailed article focusing on its biological activity and mechanistic investigations as per the provided outline.
The comprehensive search included queries aimed at uncovering information on the compound's cellular pathway analysis, downstream effectors, upstream regulators, structure-mechanism relationships, metabolic stability, and plasma protein binding. However, the search results did not yield any specific studies, data, or detailed research findings for this compound.
The majority of available research within this chemical class focuses on the isomeric scaffold, Pyrazolo[1,5-a]pyrimidin-7(4H)-one , and its derivatives. These related but structurally distinct compounds have been investigated for various biological activities, including as antitubercular agents and protein kinase inhibitors. While this information is available, it does not pertain to the specific methyl and carbonyl substitution pattern of the requested compound and therefore cannot be used to fulfill the user's strict instructions to focus solely on this compound.
Without any specific research data on this compound, the following sections of the requested article outline could not be addressed:
In Vitro Biological Properties Relevant to Research Applications:No data on the metabolic stability of this compound in hepatic microsomes or hepatocytes, nor any information regarding its plasma protein binding, could be located.
Therefore, due to the absence of the necessary scientific evidence and data in the public domain, the creation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not feasible at this time.
Proof-of-Concept Studies in Relevant In Vivo Animal Models
Target Engagement and Pharmacodynamic Biomarker Assessment in Animal Tissues
No studies have been published that investigate the ability of this compound to engage with its putative biological target in animal tissues. Research in this area would typically involve administering the compound to animal models and subsequently measuring its direct interaction with the target protein or the modulation of downstream biomarkers in relevant tissues such as the brain, spleen, or blood. Such data is crucial for establishing a compound's mechanism of action in vivo but is not available for this specific molecule.
Efficacy Studies in Disease-Relevant Animal Models (e.g., neurological models, inflammatory models, excluding therapeutic claims or clinical relevance)
There is no publicly available data from efficacy studies of this compound in any disease-relevant animal models. Preclinical efficacy studies are fundamental to demonstrating a compound's potential biological effect in a living organism. These studies would typically involve administering the compound to animals with induced conditions resembling human diseases (e.g., models of neuroinflammation or peripheral inflammatory conditions) and assessing its impact on disease-related parameters. The absence of such reports in the scientific literature means that the potential effects of this compound in any biological system remain unevaluated and unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One Derivatives
Design Principles for Structural Modifications of the 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold
The design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets, enhancing pharmacokinetic properties, and exploring new chemical space. The fused pyrazole (B372694) and pyrimidine (B1678525) rings offer a rigid, planar system with multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological profile. nih.gov
Substituent Effects on the Pyrimidine Ring (e.g., electronic, steric, lipophilic parameters)
The pyrimidine portion of the scaffold, particularly positions 5 and 6, is crucial for modulating biological activity. In the context of the this compound core, the C5-oxo group is a key feature, while the C6 position is a primary site for modification.
Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds as kinase inhibitors have demonstrated that substitutions on the pyrimidine ring significantly impact binding affinity and selectivity. nih.govnih.gov For instance, in the development of Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, a library of compounds was developed from a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate. nih.gov The chlorine at the C7 position was found to be more reactive towards nucleophilic substitution, but subsequent modifications at the C5 position were critical for activity. nih.govmdpi.com
The introduction of various substituents allows for the modulation of key parameters:
Electronic Effects: The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic system, influencing hydrogen bonding capabilities and pKa, which in turn affects target engagement and solubility.
Steric Effects: The size and shape of substituents can dictate the molecule's ability to fit into a target's binding pocket. Bulky groups can be used to probe steric tolerance within a binding site or to block metabolic pathways, while smaller groups may be necessary to access confined regions.
Lipophilic Parameters: Modifying the lipophilicity (logP) by adding hydrophobic or hydrophilic groups is a fundamental strategy to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, in a series of Pim-1 kinase inhibitors, replacing a basic amine with neutral functional groups like hydroxyls, ethers, or sulfones at the 5-position was explored to modulate properties and potency. nih.gov
Modifications and Derivatization of the Methyl Group at Position 7
The methyl group at the C7 position is a key defining feature of the scaffold. It can serve as a simple hydrophobic anchor or be a point for further derivatization. Standard synthetic transformations could be employed to modify this group, for example:
Halogenation: Introduction of fluorine atoms to form -CHF2 or -CF3 groups can alter electronic properties, increase metabolic stability, and improve binding affinity through new interactions.
Oxidation: Oxidation of the methyl group to a hydroxymethyl (-CH2OH) or carboxylic acid (-COOH) group can introduce hydrogen bonding capabilities and significantly increase polarity.
Chain Extension: The methyl group can be replaced with larger alkyl or aryl groups to explore hydrophobic pockets within a target binding site. The synthesis of 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines has been reported, demonstrating the feasibility of introducing varied substituents at this position. researchgate.net
Bioisosteric Replacements for Enhanced Specificity or Potency in Research Contexts
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. For the this compound scaffold, several bioisosteric replacements can be envisioned:
Scaffold Replacement: The entire pyrazolo[1,5-a]pyrimidine nucleus has been explored as a bioisosteric replacement for other heterocyclic systems. For example, it was designed as a more planar and conformationally restricted analog of a 5-(1H-pyrrol-1-yl)pyrazole scaffold in a search for new antibacterial agents. unisi.itarkat-usa.org
Methyl Group Replacement: The C7-methyl group could be replaced by bioisosteres such as an ethyl group, a cyclopropyl (B3062369) ring, or a trifluoromethyl group to fine-tune steric and electronic properties.
Ketone (C5-oxo) Replacement: The carbonyl group at C5 is a key hydrogen bond acceptor. It could potentially be replaced with other groups that can perform a similar function, such as a sulfone (-SO2-) or other suitable heterocycles, to modulate potency, selectivity, and physicochemical properties.
Heterocyclic Ring Fusions and Bridging Strategies
Creating more complex, polycyclic structures by fusing additional rings to the pyrazolo[1,5-a]pyrimidine scaffold can lead to novel compounds with enhanced selectivity and potency. This strategy can conformationally constrain the molecule, reducing the entropic penalty upon binding to a target. Fusing cycloalkane rings to the pyrazolo[1,5-a]pyrimidine core has been explored to generate novel analogs with potential antimicrobial activity. ekb.eg Similarly, macrocyclization, by linking two positions of the scaffold with a chain of atoms, has been used to develop potent TrkA kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core. mdpi.com
Synthesis of Analogs and Libraries for SAR Exploration
The generation of analog libraries for structure-activity relationship (SAR) studies is enabled by the versatile and well-established chemistry of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The most common and direct route involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net
For the synthesis of the core this compound scaffold, a typical precursor would be a 3-amino-1H-pyrazole reacted with ethyl acetoacetate. To build a library, a common intermediate is often synthesized and subsequently functionalized. A highly effective strategy involves the creation of a di-halogenated scaffold, which can then be selectively modified. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This diol can be chlorinated with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov
This dichloro-intermediate is particularly useful for library synthesis due to the differential reactivity of the two chlorine atoms. The chlorine at C7 is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at C5. nih.govmdpi.com This allows for the selective introduction of a diverse range of amines, alcohols, or other nucleophiles at the C7 position, followed by a second, distinct modification at the C5 position using stronger conditions or metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.govmdpi.com This two-step diversification strategy allows for the rapid generation of a large library of analogs with variations at both the C5 and C7 positions for comprehensive SAR exploration.
Evaluation of Biological Activity and Mechanistic Changes in Synthesized Analogs
Once synthesized, analogs of this compound are subjected to a battery of biological assays to determine their activity and elucidate their mechanism of action. The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" as it has been found to inhibit a wide range of biological targets, particularly protein kinases. nih.govrsc.org
In a study targeting PI3Kδ, derivatives built from a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine core were evaluated for their inhibitory activity. mdpi.com The SAR from this study, which explored substitutions at the C5 position, provides valuable data. Initial compounds with a chlorine atom at C5 showed micromolar activity. Replacing the chlorine with various benzimidazole (B57391) derivatives led to a significant increase in potency, with IC50 values for PI3Kδ inhibition reaching the sub-micromolar range. mdpi.com This highlights the importance of an extended, aromatic substituent at the C5 position for potent inhibition in this series.
The following table summarizes the PI3Kδ inhibitory activity for a selection of C5-substituted 7-(morpholin-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives, demonstrating the impact of C5 modifications.
| Compound ID | C5-Substituent (R¹) | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |
| 3 | -Cl | 45 | >60 | >1.3 |
| 5 | 2-methylbenzimidazol-1-yl | 1.06 | 32.1 | 30 |
| 6 | 2-ethylbenzimidazol-1-yl | 0.50 | 23.3 | 47 |
| 7 | 2-propylbenzimidazol-1-yl | 0.65 | >60 | >92 |
| 10 | 2-(trifluoromethyl)benzimidazol-1-yl | 1.83 | >60 | >33 |
| 12 | 5,6-dimethylbenzimidazol-1-yl | 0.96 | 13.9 | 14 |
| Data sourced from a study on PI3Kδ inhibitors. mdpi.com The core scaffold in this study is 7-(morpholin-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine. |
These results indicate that both steric and electronic properties of the C5 substituent play a role. Small alkyl groups (ethyl, propyl) at the 2-position of the benzimidazole ring were well-tolerated and provided the most potent inhibition, while a bulky electron-withdrawing group (trifluoromethyl) was detrimental to activity. mdpi.com Such studies are crucial for understanding how structural changes translate into functional, mechanistic differences at the molecular level, guiding the rational design of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
Development of Predictive Models for Biological Activity or Physicochemical Parameters
Currently, there are no publicly available, detailed QSAR or QSPR models specifically developed for this compound derivatives. While QSAR studies have been conducted on the broader pyrazolo[1,5-a]pyrimidine scaffold, these have not been specific to the 5-oxo isomer with a 7-methyl substitution. researchgate.net
For instance, a QSAR study on a series of pyrazolo[1,5-a]pyrimidine compounds as Pim-1/2 kinase inhibitors highlighted the importance of certain substituents for their inhibitory activity. The study suggested that diaminoethyl substituents at the R1 position and biaryl meta substituents at the R2 position were favorable for Pim-1 inhibition, while benzimidazolone or indazole moieties contributed to better Pim-2 inhibitory activities. researchgate.net However, this study did not include this compound derivatives in its dataset, and therefore, the developed models are not directly applicable.
Another study focused on the synthesis, antitumor activity, pharmacophore modeling, and QSAR of novel pyrazoles and pyrazolo[1,5-a]pyrimidines against the MCF-7 breast cancer cell line. researchgate.net While this research indicates the application of QSAR to the pyrazolo[1,5-a]pyrimidine class, the specific models, descriptors, and statistical parameters for the this compound scaffold are not detailed in the available literature. researchgate.net
Table 1: Hypothetical Data Table for a QSAR Study of this compound Derivatives
| Compound | R-group | LogP | Molecular Weight | Biological Activity (IC50, µM) |
| 1 | H | 1.5 | 163.17 | 10.5 |
| 2 | Cl | 2.1 | 197.62 | 5.2 |
| 3 | OCH3 | 1.3 | 193.20 | 8.9 |
| 4 | CF3 | 2.5 | 231.17 | 2.1 |
Note: This table is for illustrative purposes only, as specific QSAR data for this compound derivatives is not available in the reviewed literature.
Identification of Key Pharmacophoric Features for Research Probe Development
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of key pharmacophoric features is crucial for the design of new, potent, and selective ligands, including research probes.
For the this compound scaffold, specific pharmacophore models for the development of research probes have not been explicitly reported. However, general pharmacophoric features can be inferred from the structure. These would likely include:
Hydrogen Bond Acceptors: The carbonyl group at position 5 and the nitrogen atoms within the pyrimidine and pyrazole rings.
Hydrogen Bond Donors: The N-H group at position 4.
Aromatic/Hydrophobic Regions: The fused bicyclic pyrazolo[1,5-a]pyrimidine core itself.
Substitution Points: Positions on the pyrazole and pyrimidine rings where different functional groups can be introduced to modulate activity and selectivity.
A study on pyrazolo[1,5-a]pyrimidines as Chk1 inhibitors suggested that certain pharmacophore features were essential for their activity, which could be a starting point for designing probes for related targets. researchgate.net
Conformational Analysis and its Impact on Biological Activity
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. The conformation of a molecule can significantly impact its ability to bind to a biological target and thus affect its biological activity.
There is a lack of specific studies on the conformational analysis of this compound and its derivatives. The pyrazolo[1,5-a]pyrimidine core is a relatively rigid, planar system. mdpi.com However, the substituents on this core can have preferred conformations that may influence interactions with a target protein.
Research on the related tetrahydropyrazolo[1,5-a]pyrimidine scaffold has shown that the bicyclic core can exist in different conformations (syn and anti), and that the trans-configured system is conformationally labile. mdpi.com This flexibility allows the molecule to adapt to the active site of a target. While this pertains to a reduced form of the scaffold, it highlights the potential importance of conformational flexibility in the broader class of pyrazolo[1,5-a]pyrimidines.
For this compound, the planarity of the core structure would be the dominant feature. The impact on biological activity would likely be more dependent on the electronic properties and steric bulk of the substituents rather than major conformational changes of the core itself.
Advanced Analytical Methodologies for Purity Assessment and Stability Profiling of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One
Chromatographic Techniques for Purity, Impurity Profiling, and Quantitative Analysis
Chromatographic methods are fundamental in the pharmaceutical industry for separating and quantifying components within a mixture. For 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, various chromatographic techniques are essential for quality control.
High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Evaporative Light Scattering Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound. The method separates the target compound from any impurities, and the choice of detector—Ultraviolet (UV), Diode Array (DAD), or Evaporative Light Scattering (ELSD)—depends on the chromophoric properties of the molecules. A typical HPLC method for related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves a reverse-phase column, which separates compounds based on their hydrophobicity. mdpi.com Purity is often determined to be 95% or higher for synthesized compounds. biorxiv.org
A standard analysis might employ a C18 column with a gradient elution system. For instance, a mobile phase starting with a high percentage of an aqueous solvent (like water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (like acetonitrile) allows for the effective separation of the main compound from both more polar and less polar impurities. biorxiv.org
Table 1: Example HPLC Parameters for Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 mm x 3.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 10% A / 90% B |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at a specific wavelength or Diode Array Scan |
| Injection Volume | 4 µL |
This table represents typical conditions based on methodologies for related compounds and may be optimized for this compound. mdpi.combiorxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification
For the identification and structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. researchgate.net This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. After separation by the LC system, the eluent is introduced into the mass spectrometer, where molecules are ionized and fragmented. The resulting mass-to-charge ratios and fragmentation patterns serve as a "fingerprint" for each compound, allowing for the confident identification of impurities, even at trace levels. researchgate.net
In the context of this compound, LC-MS/MS would be used to analyze degradation products from stability studies or by-products from the synthesis process. researchgate.netmdpi.com By comparing the mass spectra of the impurities to the parent compound, it is possible to propose structures for these unknown substances. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds. In the quality control of this compound, GC-MS is primarily used to identify and quantify residual solvents from the manufacturing process. These solvents are considered volatile impurities and their levels are strictly regulated.
For non-volatile compounds like this compound, GC-MS analysis would require a derivatization step. This chemical modification converts the compound into a more volatile and thermally stable derivative suitable for GC analysis. However, this approach is less common when robust HPLC and LC-MS methods are available.
Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)
While this compound itself is not chiral, derivatives or related compounds within the pyrazolo[1,5-a]pyrimidine class can possess stereocenters. For instance, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of four possible stereoisomers. mdpi.com In such cases, chiral chromatography is necessary to separate and quantify the different enantiomers or diastereomers. This is critical as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles. Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Thermal Analysis for Material Characterization
Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. These methods are vital for characterizing the solid-state properties of active pharmaceutical ingredients.
Differential Scanning Calorimetry (DSC) for Melting Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. semanticscholar.orgresearchgate.net For this compound, DSC is used to determine its melting point, heat of fusion, and to detect any phase transitions, such as polymorphism. semanticscholar.orgresearchgate.net
A sharp, well-defined melting endotherm on a DSC thermogram is indicative of a highly pure crystalline material. The presence of impurities typically results in a broader melting peak at a lower temperature. The melting point is a critical physical property that confirms the identity of the compound, while the heat of fusion provides information about the crystal lattice energy. Studies on various pyrimidine (B1678525) derivatives have utilized DSC to confirm purity and determine melting temperatures. semanticscholar.orgresearchgate.net
Table 2: Typical Information Obtained from DSC Analysis
| Parameter | Description | Significance |
|---|---|---|
| Onset Temperature | The temperature at which the melting process begins. | Used to define the start of the melting transition. |
| Peak Temperature (Melting Point) | The temperature at which the maximum heat flow occurs. | A key physical constant for compound identification. |
| Heat of Fusion (ΔHfus) | The amount of energy required to melt the sample. | Provides information on the crystallinity and lattice energy. |
| Peak Shape | The sharpness or broadness of the melting endotherm. | A sharp peak suggests high purity; a broad peak can indicate impurities. |
This table outlines the data typically generated from a DSC experiment for a crystalline organic compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content
In a typical TGA experiment, a sample of this compound would be heated at a constant rate in an inert atmosphere, such as nitrogen. The resulting TGA curve would plot the percentage of weight loss against temperature. A significant weight loss at lower temperatures (below 150°C) could indicate the presence of volatile solvents or water. The onset temperature of major weight loss is a key indicator of the compound's thermal decomposition temperature.
Illustrative TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
|---|---|---|
| 30 - 120 | 0.5% | Loss of residual moisture or volatile solvents. |
| 120 - 250 | 0.2% | Stable region with minimal weight loss. |
Stability Studies Under Stress Conditions
Stress testing is a critical component of drug development and material science, providing insights into the intrinsic stability of a compound. By subjecting this compound to various stress conditions, potential degradation pathways can be identified, and its shelf-life can be predicted.
Hydrolytic Degradation (Acidic, Basic, Neutral)
Hydrolytic stability is assessed by exposing the compound to aqueous solutions of varying pH (acidic, basic, and neutral) at elevated temperatures. The extent of degradation is typically monitored by a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Acidic Hydrolysis: A solution of this compound in a strong acid (e.g., 0.1 N HCl) would be heated. The pyrimidine ring, in particular, may be susceptible to acid-catalyzed hydrolysis.
Basic Hydrolysis: Similarly, the compound would be exposed to a strong base (e.g., 0.1 N NaOH) at an elevated temperature. The lactam functionality in the pyrimidinone ring could be prone to base-catalyzed ring-opening.
Neutral Hydrolysis: The compound's stability in water at a neutral pH is also evaluated to understand its stability under normal aqueous conditions.
Illustrative Hydrolytic Degradation Data for this compound after 24 hours at 60°C
| Condition | % Degradation | Major Degradants |
|---|---|---|
| 0.1 N HCl | 15% | Degradant A, Degradant B |
| 0.1 N NaOH | 25% | Degradant C, Degradant D |
Oxidative Degradation
Oxidative degradation studies involve exposing the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂). This helps to understand the compound's susceptibility to oxidation, which can occur during manufacturing, storage, or in vivo. The pyrazole (B372694) and pyrimidine rings, as well as the methyl group, could be potential sites of oxidation.
Illustrative Oxidative Degradation Data for this compound with 3% H₂O₂ at Room Temperature
| Time (hours) | % Degradation | Major Degradants |
|---|---|---|
| 8 | 5% | Oxidative Degradant X |
Photolytic Degradation
Photostability testing is conducted to assess the impact of light on the compound. A sample of this compound, both in solid form and in solution, would be exposed to a light source that mimics the UV and visible radiation of sunlight. The International Council for Harmonisation (ICH) guidelines for photostability testing are typically followed.
Illustrative Photolytic Degradation Data for this compound
| Condition | Illumination (lux hours) | UV-A (W·h/m²) | % Degradation |
|---|---|---|---|
| Solid State | 1.2 million | 200 | < 0.5% |
Solid-State Stability Assessment
The stability of the compound in its solid form is crucial for its storage and formulation. Solid-state stability studies are performed by storing the compound under various temperature and humidity conditions, as recommended by ICH guidelines (e.g., 40°C/75% RH). Samples are analyzed at specific time points to monitor for any changes in purity, appearance, or solid-state form.
Illustrative Solid-State Stability Data for this compound
| Storage Condition | Duration (months) | Assay (%) | Appearance |
|---|---|---|---|
| 25°C / 60% RH | 6 | 99.8 | White powder |
Solid-State Characterization
The solid-state properties of a compound can significantly influence its processability, stability, and bioavailability. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy are employed for solid-state characterization.
X-ray Powder Diffraction (XRPD): This technique is used to determine the crystalline or amorphous nature of the compound. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will show a broad halo.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and presence of different polymorphic forms.
Microscopy: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the particle size and morphology of the compound.
Illustrative Solid-State Properties of this compound
| Parameter | Method | Result |
|---|---|---|
| Crystalline Form | XRPD | Crystalline solid with characteristic peaks at specific 2θ angles. |
| Melting Point | DSC | Onset: 245°C, Peak: 248°C |
Future Research Directions and Potential Applications of 7 Methylpyrazolo 1,5 a Pyrimidin 5 4h One Research
Exploration of Novel Biological Targets and Therapeutic Areas for Research Probes
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. While research has identified this scaffold in compounds targeting protein kinases, histone demethylases, and agents against Mycobacterium tuberculosis, the full spectrum of its biological interactions remains to be explored. nih.govnih.govrsc.org Future research should focus on identifying and validating novel biological targets for 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one and its analogs.
Systematic screening of these compounds against diverse panels of enzymes, receptors, and other protein targets could uncover unexpected activities. For instance, their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4) or as modulators of phosphatidylinositol 3-kinases (PI3Ks) has been suggested for related structures. researchgate.net Such explorations could open up new therapeutic areas for investigation, including metabolic disorders, inflammatory conditions, and neurological diseases. The development of potent and selective derivatives will be crucial for their use as chemical probes to dissect the function of these novel targets.
Table 1: Potential Biological Target Classes for this compound Analogs
| Target Class | Potential Research Area | Rationale based on Scaffold Activity |
| Protein Kinases | Oncology, Inflammatory Diseases | Pyrazolo[1,5-a]pyrimidines are known potent protein kinase inhibitors (PKIs) targeting EGFR, B-Raf, CK2, etc. nih.govrsc.org |
| Histone Demethylases (e.g., KDM5) | Epigenetics, Oncology | A pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized to create potent KDM5 inhibitors. nih.gov |
| Mycobacterial Enzymes | Infectious Diseases (Tuberculosis) | The pyrazolo[1,5-a]pyrimidin-7(4H)-one core was identified in HTS as a potential antitubercular lead. nih.govacs.org |
| Dipeptidyl Peptidases (DPPs) | Metabolic Disorders | Optimization of related scaffolds has led to potent and selective DPP-4 inhibitors. researchgate.net |
| Phosphatidylinositol 3-kinases (PI3Ks) | Oncology, Inflammatory Diseases | PI3Ks are important therapeutic targets, and novel inhibitor scaffolds are actively sought. researchgate.net |
Development of Advanced Synthetic Methodologies for Analogs
The generation of a diverse library of analogs based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies. While traditional methods for synthesizing pyrazolo[1,5-a]pyrimidines, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, are well-established, future efforts should focus on more advanced and efficient synthetic strategies. nih.govnih.govacs.org
Modern synthetic approaches like microwave-assisted synthesis, three-component reactions, and green chemistry protocols using aqueous systems can significantly accelerate the production of analogs while reducing environmental impact. nih.govbme.hu Furthermore, the application of late-stage functionalization techniques, such as palladium-catalyzed cross-coupling reactions, would allow for the rapid introduction of diverse chemical moieties onto the core structure. rsc.org These advanced methodologies will be instrumental in creating a wide array of derivatives for biological screening and optimizing properties like potency, selectivity, and cell permeability for research applications.
Integration with High-Throughput Screening Technologies for Mechanistic Studies
High-throughput screening (HTS) has been pivotal in identifying the biological potential of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.govacs.org Future research should leverage HTS not just for hit identification but also for in-depth mechanistic studies. By screening libraries of this compound analogs against large panels of cell lines, researchers can identify patterns of activity that correlate with specific genetic markers or pathway dependencies.
This approach, often referred to as chemical genetics, can help elucidate the compound's mechanism of action. For instance, identifying cell lines that are particularly sensitive or resistant to a given analog can point towards specific biological pathways being targeted. acs.org Combining HTS data with other 'omics' technologies (genomics, proteomics, metabolomics) will provide a comprehensive understanding of the cellular response to these compounds, helping to validate targets and understand off-target effects. This is particularly important as structurally similar compounds can exhibit entirely different mechanisms of action. acs.org
Utility as a Molecular Probe for Biological Pathway Elucidation
A well-characterized, selective inhibitor can be an invaluable tool for dissecting complex biological pathways. A key future direction is the development of this compound derivatives into highly potent and selective molecular probes. nih.gov Once a specific biological target is validated, the scaffold can be optimized to create a probe that interacts with high affinity and specificity.
Such probes can be used in a variety of in vitro and cell-based assays to study the downstream consequences of inhibiting a specific target. For example, a probe targeting a particular kinase can be used to map its signaling cascade. mdpi.com To enhance their utility, these probes can be functionalized with reporter tags, such as fluorescent dyes or biotin, enabling their use in advanced applications like cellular imaging, target engagement assays, and affinity purification of protein complexes. nih.gov This will provide deeper insights into the protein's function, localization, and interaction partners within the cell.
Design of Targeted Delivery Systems for In Vitro or Animal Model Research Applications
While this compound and its analogs may possess interesting biological activities, their utility in cellular or animal models can be limited by factors such as poor solubility or non-specific uptake. Future research should explore the design of targeted delivery systems to enhance their efficacy and specificity in a research context. semanticscholar.org
Developing formulations such as liposomes, dendrimers, or other nanoparticles can improve the solubility and stability of these compounds. semanticscholar.orgmdpi.com For more precise applications, these nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize specific cell-surface receptors. semanticscholar.orgmdpi.com This approach would allow for the selective delivery of the compound to a particular cell type in a mixed culture or a specific tissue in an animal model. For example, a pyrazolo[3,4-d]pyrimidine derivative has been successfully encapsulated into anti-GD2-immunoliposomes for targeted delivery to neuroblastoma cells. semanticscholar.org Such targeted systems would be powerful research tools for studying the effects of inhibiting a target in a specific cellular context in vivo.
Collaborative Research Opportunities in Chemical Biology and Drug Discovery (Pre-clinical, Research-focused)
The multifaceted nature of pyrazolo[1,5-a]pyrimidine research necessitates a collaborative approach. The journey from initial synthesis to a well-validated molecular probe requires expertise from various disciplines. There are significant opportunities for collaboration between synthetic organic chemists, biochemists, cell biologists, and pharmacologists.
Table 2: Potential Areas for Collaborative Research
| Research Area | Collaborating Disciplines | Objectives |
| Library Synthesis & SAR | Synthetic Chemistry, Computational Chemistry | Design and efficient synthesis of diverse analog libraries; build predictive models for activity. |
| Target Identification & Validation | Biochemistry, Molecular Biology | HTS campaigns, enzymatic assays, and genetic methods to identify and confirm biological targets. |
| Mechanistic Studies | Cell Biology, Pharmacology | Elucidate cellular pathways affected by the compounds using cell-based assays and 'omics' technologies. |
| Probe Development | Chemical Biology, Biophysics | Optimize lead compounds for potency and selectivity; develop tagged derivatives for advanced applications. |
| In Vivo Model Testing | Pharmacology, Pathology | Evaluate the efficacy and target engagement of optimized compounds in preclinical animal models of disease. |
Such collaborations are essential for advancing the potential of this compound as a research tool. By combining diverse skill sets, the scientific community can accelerate the development of novel probes to explore complex biology and lay the groundwork for future therapeutic strategies.
Q & A
Basic: What are the common synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, and how can reaction conditions be optimized for yield improvement?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A prevalent method involves reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds under reflux in polar aprotic solvents (e.g., ethanol or DMF) . Key optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst use : Acidic (e.g., HCl) or basic (e.g., Et₃N) conditions to accelerate cyclization.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity (>95%) .
Microwave-assisted synthesis has also been reported to reduce reaction time (e.g., 2–4 hours at 110°C) while improving yields (63–86%) compared to conventional heating .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR :
- IR : A strong absorption band at ~1680 cm⁻¹ confirms the C=O stretch .
- MS : Molecular ion peak at m/z 149.15 (M⁺) with fragmentation patterns matching the fused-ring system .
Advanced: What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold at position 7, and how does substituent choice impact biological activity?
Answer:
- Functionalization methods :
- Biological impact :
Advanced: How can computational methods predict the interaction of this compound with biological targets like enzymes?
Answer:
- Molecular docking : Tools like AutoDock Vina model ligand-receptor interactions. For example, the compound’s C=O group forms hydrogen bonds with ATP synthase’s β-subunit (binding energy: −8.2 kcal/mol) .
- QSAR studies : Quantitative structure-activity relationship models correlate substituent hydrophobicity (logP) with IC₅₀ values against cancer cell lines (R² > 0.85) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Advanced: What are the best practices for analyzing contradictory bioactivity data across studies involving this compound?
Answer:
- Experimental variables :
- Data reconciliation :
Basic: What are the key physical and chemical properties of this compound relevant to experimental handling?
Answer:
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL) .
- Stability : Stable at RT for 6 months when stored in amber vials under nitrogen; degrades in acidic/basic conditions (pH < 3 or >10) .
- Melting point : 210–215°C (decomposition observed via DSC) .
Advanced: How can in silico ADMET profiling guide the development of derivatives with improved pharmacokinetics?
Answer:
- Tools : SwissADME, pkCSM, or ADMETLab 2.0 predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
